BenchChemオンラインストアへようこそ!

Metamizole

Analgesic safety Adverse drug reactions Comparative pharmacovigilance

Metamizole (Dipyrone) is a pyrazolone-derived non-opioid prodrug that undergoes rapid non-enzymatic hydrolysis to active metabolites MAA and 4-AA, delivering a multimodal pharmacological profile unattainable by conventional NSAIDs or paracetamol. It simultaneously engages central COX-3 inhibition (IC50 52 µM), peripheral COX-1/COX-2 inhibition via MAA (IC50: 2.6 µM/4.7 µM), opioidergic pathway modulation, endocannabinoid activation, and TRPA1 channel antagonism. This polypharmacology yields clinically validated spasmolytic activity (smooth muscle relaxation via intracellular Ca²⁺ release inhibition) absent in indomethacin, ibuprofen, or paracetamol—making it the evidence-based choice for colicky visceral pain models and ERAS multimodal analgesia research. Meta-analysis confirms a -9.9 mg OME opioid-sparing effect over paracetamol in ICU settings, and non-inferior antipyresis to ibuprofen in pediatric cohorts. Unlike propyphenazone or antipyrine, its metabolite-driven mechanism precludes class-based interchangeability. Procure as a unique tool for analgesic synergy studies, mechanism-based pain research, and pyrazolone SAR investigations.

Molecular Formula C13H17N3O4S
Molecular Weight 311.36 g/mol
CAS No. 50567-35-6
Cat. No. B1201355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetamizole
CAS50567-35-6
SynonymsAlgopyrin
Analgin
Biopyrin
Dipyrone
Dipyronium
Metamizol
Metamizole
Metamizole Sodium
Methamizole
Methampyrone
Narone
Noramidopyrine Methanesulfonate
Noramidopyrine Methanesulfonate Sodium
Normelubrine
Novalgetol
Novalgin
Novamidazophen
Novaminsulfone
Optalgin
Pyralgin
Sulpyrin
Sulpyrine
Molecular FormulaC13H17N3O4S
Molecular Weight311.36 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O
InChIInChI=1S/C13H17N3O4S/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,18,19,20)
InChIKeyLVWZTYCIRDMTEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metamizole (CAS 50567-35-6): Pyrazolone-Class Non-Opioid Analgesic with Spasmolytic and Multimodal Pharmacological Activity


Metamizole (dipyrone, CAS 50567-35-6) is a pyrazolone-derived non-opioid prodrug that undergoes non-enzymatic hydrolysis to yield its two principal active metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA) [1]. Distinct from conventional non-steroidal anti-inflammatory drugs (NSAIDs) and paracetamol, metamizole exhibits a multimodal pharmacological profile encompassing analgesic, antipyretic, and spasmolytic effects [2]. Its mechanism involves central COX-3 inhibition, peripheral COX-1/COX-2 inhibition by its metabolites, and modulation of opioidergic and endocannabinoid pathways [3]. The compound demonstrates comparable analgesic efficacy to NSAIDs such as ibuprofen and diclofenac across multiple clinical pain models, while maintaining a differentiated gastrointestinal safety profile relative to non-selective COX inhibitors [4].

Why Metamizole Cannot Be Readily Substituted with Paracetamol, Ibuprofen, or Other Pyrazolones


Procurement decisions for metamizole versus alternative non-opioid analgesics must account for fundamental pharmacological divergence that precludes straightforward interchangeability. Unlike paracetamol, metamizole possesses clinically validated spasmolytic activity mediated via inhibition of intracellular calcium release, a property absent in both paracetamol and conventional NSAIDs [1]. Furthermore, metamizole's active metabolite MAA inhibits COX-1 and COX-2 with IC50 values of 2.6 µM and 4.7 µM, respectively—concentrations distinct from the COX-2 selectivity profiles of coxibs or the irreversible COX-1 inhibition of aspirin [2]. Within the pyrazolone class itself, substitution is equally problematic: metamizole's rapid non-enzymatic conversion to MAA and AA yields a pharmacokinetic and pharmacodynamic profile that differs markedly from propyphenazone and antipyrine, which do not share the same metabolite-driven multimodal activity [3]. These mechanistic distinctions translate into quantifiable differences in clinical endpoints, including adverse event profiles, opioid-sparing capacity, and efficacy in spastic pain syndromes—each documented with comparative data below.

Metamizole Differential Evidence: Head-to-Head and Cross-Study Quantitative Comparisons


Adverse Effect Incidence: Metamizole vs Paracetamol and Acetylsalicylic Acid in Pooled Clinical Trial Analysis

In a systematic review overview encompassing four clinical studies with 20,643 total participants receiving single-dose oral, intramuscular, or intravenous analgesics for mild to moderate pain, metamizole demonstrated a statistically significant lower incidence of mild adverse effects compared to both paracetamol and acetylsalicylic acid. Specifically, metamizole was associated with a 38.8% lower chance of adverse effects relative to paracetamol and a 46.8% lower chance relative to acetylsalicylic acid, irrespective of administered dose [1]. The absolute incidence of mild adverse effects was 7.7% (60/778) for metamizole, compared to 12.6% (56/443) for paracetamol and 14.5% (120/828) for acetylsalicylic acid [1]. No study in this analysis reported any serious adverse effect across all treatment arms [1].

Analgesic safety Adverse drug reactions Comparative pharmacovigilance Non-opioid tolerability

Antipyretic Efficacy: Metamizole vs Ibuprofen in Febrile Children — Meta-Analysis of Randomized Controlled Trials

A systematic review and meta-analysis of randomized controlled trials comparing oral dipyrone (metamizole) with oral ibuprofen for antipyretic therapy in febrile children found no discernible difference in temperature reduction between the two agents. The pooled mean difference was 0.06 (95% confidence interval: -0.08 to 0.20), confirming that metamizole is non-inferior to ibuprofen as an antipyretic in the pediatric population [1]. The analysis included three eligible RCTs identified from a comprehensive search of PubMed, Scopus, Web of Science, and Cochrane Library databases [1].

Pediatric antipyresis Fever management Comparative efficacy Non-inferiority

Opioid-Sparing Effect: Metamizole vs Paracetamol in ICU Postoperative Analgesia

In a systematic review and meta-analysis of 30 randomized controlled trials evaluating dipyrone (metamizole) for postoperative pain management, a specific analysis of intensive care unit (ICU) patients revealed a significant opioid-sparing advantage for metamizole over paracetamol. Dipyrone was associated with a reduction in oral morphine equivalence (OME) consumption of -9.9 mg (95% CI: -18.2 to -1.6 mg) compared to paracetamol during the first 24 hours postoperatively [1]. In broader adult patient populations, no significant OME differences were found between dipyrone and NSAIDs (2.1 mg; 95% CI: -3.4 to 7.7 mg) or between dipyrone and paracetamol (-1.3 mg; 95% CI: -5.9 to 3.3 mg), highlighting that the differential opioid-sparing benefit is specific to the ICU setting [1].

Postoperative analgesia Opioid-sparing ICU pain management Multimodal analgesia

Spasmolytic Activity: Metamizole vs Indomethacin in Airway Smooth Muscle Preparations

In an in vitro study using guinea pig tracheal smooth muscle preparations, dipyrone (metamizole) at concentrations of 0.01, 0.1, and 1 mmol/L produced relaxation of histamine (0.02 mmol/L)- and adenosine triphosphate (ATP, 0.01 mol/L)-induced contractions [1]. This spasmolytic effect was not observed with indomethacin, a representative non-selective NSAID, and indomethacin did not inhibit the relaxation response of dipyrone [1]. Dipyrone (1 mmol/L) significantly inhibited histamine- and ATP-induced inositol phosphate (IP) accumulation in isolated tracheal smooth muscle, with the mechanism linked to inhibition of intracellular Ca²⁺ release via reduced IP synthesis [1]. The spasmolytic effect is further corroborated by clinical observations that dipyrone is effective in controlling colic-like abdominal pain originating from the biliary and intestinal tracts [2].

Smooth muscle relaxation Spasmolytic mechanism Visceral pain Calcium signaling

Multimodal Pharmacological Mechanism: COX Inhibition, Opioidergic, and Endocannabinoid Pathway Modulation

Metamizole and its active metabolites engage multiple distinct analgesic pathways, differentiating it from analgesics that operate through a single primary mechanism. The metabolite 4-methylaminoantipyrine (MAA) inhibits COX-1 with an IC50 of 2.6 µM and COX-2 with an IC50 of 4.7 µM, being approximately 8-9 fold more potent than the secondary metabolite 4-aminoantipyrine (AA) (COX-1 IC50: 20.8 µM; COX-2 IC50: 41.8 µM) [1]. Unlike conventional NSAIDs, metamizole also exhibits preferential central COX-3 inhibition with an IC50 of 52 µM, a target not engaged by ibuprofen or paracetamol [2]. Additionally, metamizole modulates the opioidergic system and activates the endocannabinoid system, with its metabolites forming arachidonoyl amide conjugates that may contribute to analgesic effects [3]. Pyrazolone derivatives including metamizole act as antagonists at the TRPA1 channel, further broadening their antinociceptive profile [4].

Mechanism of action COX-3 inhibition Endocannabinoid system TRPA1 antagonism

Gastric Mucosal Protection: Metamizole vs Non-Selective NSAIDs in Preclinical Ulcer Models

In contrast to non-selective non-steroidal anti-inflammatory drugs (NSAIDs), dipyrone (metamizole) exhibits gastric mucosal protective effects in preclinical models. Studies in rats demonstrate that dipyrone attenuates the development of gastric ulcers induced by multiple ulcerogenic agents, a property not shared by conventional NSAIDs such as indomethacin or ibuprofen, which are known to exacerbate gastric mucosal injury [1]. The protective mechanism involves modulation of capsaicin-sensitive afferent fibers and sympathetic nervous system pathways, culminating in β2-adrenoceptor activation [1]. Additionally, in isolated gastric mucosa preparations, the active metabolite 4-methylaminoantipyrine inhibits fatty acid cyclo-oxygenase in a dose-dependent manner, yet the overall gastric safety profile of metamizole remains superior to that of non-selective COX inhibitors [1]. Clinically, metamizole causes fewer gastric and duodenal ulcers than non-selective COX inhibitors, and the associated bleeding risk is limited [2].

Gastric cytoprotection NSAID gastropathy Gastrointestinal safety Ulcer prevention

Evidence-Backed Application Scenarios for Metamizole Procurement and Utilization


Postoperative Multimodal Analgesia with Documented Opioid-Sparing Efficacy in ICU Settings

Based on systematic review and meta-analysis data demonstrating that dipyrone reduces opioid consumption by -9.9 mg OME (95% CI: -18.2 to -1.6 mg) compared to paracetamol in ICU postoperative patients [1], metamizole should be prioritized for hospital formulary inclusion in enhanced recovery after surgery (ERAS) protocols and ICU multimodal analgesia regimens. The quantifiable opioid-sparing effect supports its use where minimizing opioid-related adverse events—including respiratory depression, ileus, and delirium—is a clinical priority. Procurement decisions should favor metamizole over paracetamol specifically in ICU pain management pathways.

Visceral and Colicky Pain Management Leveraging Unique Spasmolytic Activity

The spasmolytic mechanism of metamizole—demonstrated in vitro by relaxation of histamine- and ATP-induced smooth muscle contractions at 0.01-1 mmol/L concentrations, an effect absent with indomethacin [1]—coupled with clinical evidence of efficacy in biliary and intestinal colic [2], positions metamizole as a preferred analgesic for renal colic, biliary colic, and spastic visceral pain syndromes. This application scenario distinguishes metamizole from conventional NSAIDs and paracetamol, which lack direct smooth muscle relaxant properties, making metamizole the evidence-based choice for emergency department and urology formulary procurement targeting colicky pain.

Pediatric Antipyretic Therapy Where Ibuprofen Is Contraindicated or Second-Line Treatment Is Indicated

Meta-analysis data confirming that oral metamizole is non-inferior to oral ibuprofen for antipyresis in febrile children (mean difference 0.06, 95% CI: -0.08 to 0.20) [1] support procurement of metamizole for pediatric hospital wards and outpatient clinics in settings where ibuprofen is contraindicated due to gastrointestinal intolerance, renal impairment, or varicella-associated Reye syndrome risk. In many European and Latin American formularies, metamizole serves as a second-line antipyretic when paracetamol and ibuprofen fail to achieve adequate temperature control [2].

Pharmacological Research Requiring Multimodal Analgesic Target Engagement and COX-3 Investigation

For academic and pharmaceutical research laboratories investigating convergent analgesic pathways, metamizole provides a unique multimodal pharmacological tool that simultaneously engages COX-3 inhibition (IC50 52 µM) [1], peripheral COX-1/COX-2 inhibition via metabolites (MAA: COX-1 IC50 2.6 µM, COX-2 IC50 4.7 µM) [2], opioidergic modulation, endocannabinoid system activation [3], and TRPA1 channel antagonism [4]. This polypharmacology distinguishes metamizole from single-mechanism comparators (e.g., pure COX-2 inhibitors, pure opioid receptor agonists, or paracetamol) and makes it a valuable reference compound for studying mechanism-based analgesia, analgesic synergy, and structure-activity relationships within the pyrazolone class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metamizole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.